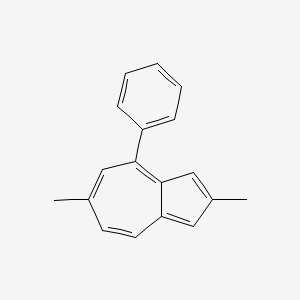
Azulene, 2,6-dimethyl-4-phenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 2,6-dimethyl-4-phenyl is an aromatic hydrocarbon with the molecular formula C₁₈H₁₆ and a molecular weight of 232.3196 g/mol . This compound is a derivative of azulene, which is known for its deep blue color, contrasting with its isomer naphthalene, which is colorless . Azulene has a unique structure consisting of fused cyclopentadiene and cycloheptatriene rings, making it an interesting subject for various scientific studies .
Vorbereitungsmethoden
The synthesis of azulene, 2,6-dimethyl-4-phenyl can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of pyrrolidine as a reagent and continuous steam distillation and extraction for workup has been reported as an improved and scalable synthesis method . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Chemischer Reaktionen
Azulene, 2,6-dimethyl-4-phenyl undergoes various types of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction. Electrophilic aromatic substitution reactions are common due to the aromatic nature of azulene. Typical reagents for these reactions include halogens, nitrating agents, and sulfonating agents . The major products formed depend on the specific reagents and conditions used. For example, nitration of azulene derivatives can yield nitro-substituted products, while halogenation can produce halogenated azulene compounds .
Wissenschaftliche Forschungsanwendungen
Azulene, 2,6-dimethyl-4-phenyl and its derivatives have found numerous applications in scientific research. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, azulene derivatives exhibit anti-inflammatory, antiallergic, and antimicrobial properties . They are also used in the development of optoelectronic devices due to their unique electronic properties .
Wirkmechanismus
The mechanism of action of azulene, 2,6-dimethyl-4-phenyl involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, mediators of inflammatory processes . This inhibition leads to reduced inflammation and pain. Additionally, azulene derivatives can regulate the secretion of cytokines, proteins that play significant roles in transmitting immunological signals .
Vergleich Mit ähnlichen Verbindungen
Azulene, 2,6-dimethyl-4-phenyl can be compared with other azulene derivatives such as guaiazulene and chamazulene. Guaiazulene (1,4-dimethyl-7-isopropylazulene) and chamazulene (4,8-dimethyl-2-isopropylazulene) are naturally occurring compounds found in plants and mushrooms . These compounds share similar aromatic structures but differ in their substituents, which can influence their chemical reactivity and biological activities. Azulene itself is unique due to its deep blue color and dipolar nature, which is unusual for small unsaturated aromatic compounds .
Eigenschaften
CAS-Nummer |
109985-35-5 |
|---|---|
Molekularformel |
C18H16 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
2,6-dimethyl-4-phenylazulene |
InChI |
InChI=1S/C18H16/c1-13-8-9-16-10-14(2)12-18(16)17(11-13)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI-Schlüssel |
BAOBEDNJHDPRDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=C2C=C1)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


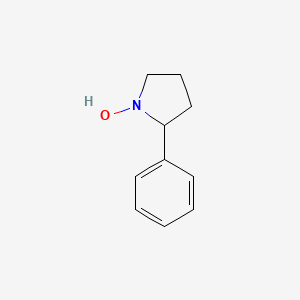

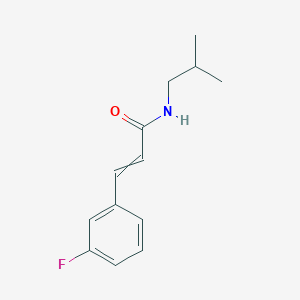
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)
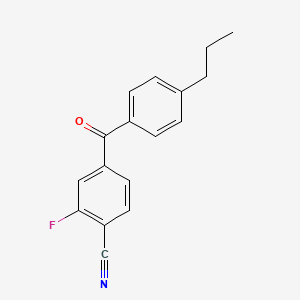

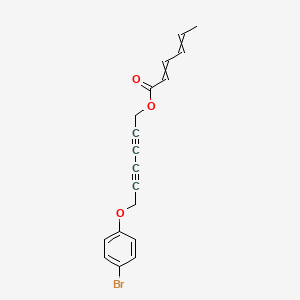
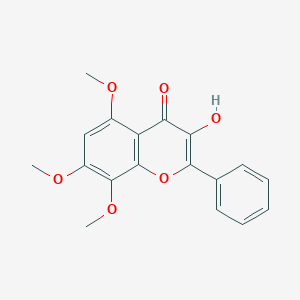

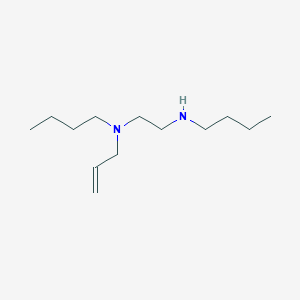
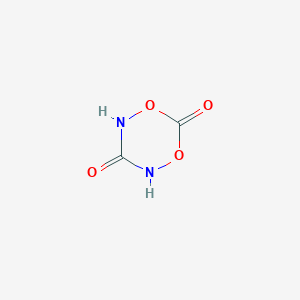
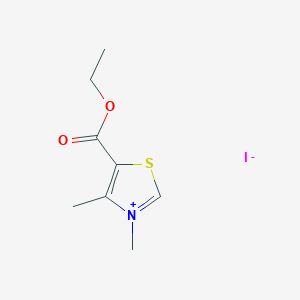

![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
